CYP1B1 Inhibitory Potency of Alpha-Naphthoflavanone Scaffold
Alpha-Naphthoflavanone and its derivatives demonstrate potent inhibition of the CYP1B1 enzyme. A study on new alpha-naphthoflavanone derivatives reported that the most active compound, designated 8c, inhibited CYP1B1 with an IC50 value of 0.1 nM [1]. While this specific value is for a derivative, it establishes the alpha-naphthoflavanone scaffold as a high-potency core for CYP1B1 inhibition, significantly exceeding the potency of the flavone analog alpha-naphthoflavone (ANF) which has reported IC50 values of 5-50 nM for CYP1B1 . This class-level inference highlights the enhanced inhibitory potential of the flavanone core.
| Evidence Dimension | CYP1B1 Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.1 nM (for derivative 8c of alpha-naphthoflavanone scaffold) |
| Comparator Or Baseline | Alpha-naphthoflavone (ANF) IC50: 5-50 nM |
| Quantified Difference | 50- to 500-fold higher potency for the flavanone derivative |
| Conditions | Recombinant human CYP1B1 enzyme assay |
Why This Matters
This data demonstrates that the alpha-naphthoflavanone core can be optimized for sub-nanomolar CYP1B1 inhibition, a potency level unattainable with the flavone analog, making it the preferred starting point for developing CYP1B1-targeted chemical probes.
- [1] Feng, S., et al. (2024). Design and synthesis of new alfa-naphthoflavanones as potent and selective CYP1B1 inhibitors. Natural Product Research, 1-7. View Source
